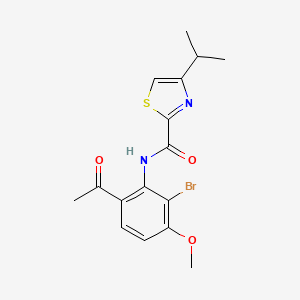![molecular formula C9H18O4 B13926572 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL CAS No. 101563-40-0](/img/structure/B13926572.png)
3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol is an organic compound with the molecular formula C9H18O4 It is a derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol typically involves the reaction of 1,3-dioxane derivatives with appropriate reagents. One common method is the Grignard addition-acylation method, where (1,3-Dioxan-2-ylethyl)magnesium bromide is used as a key intermediate . This intermediate can be reacted with propargylic ammonium salts to yield the desired product.
Industrial Production Methods
Industrial production methods for 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.
化学反应分析
Types of Reactions
3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol is unique due to its specific functional groups and chemical properties
属性
CAS 编号 |
101563-40-0 |
|---|---|
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol |
InChI |
InChI=1S/C9H18O4/c10-4-1-5-11-8-3-9-12-6-2-7-13-9/h9-10H,1-8H2 |
InChI 键 |
BVIPOYHEZUXXFZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC1)CCOCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



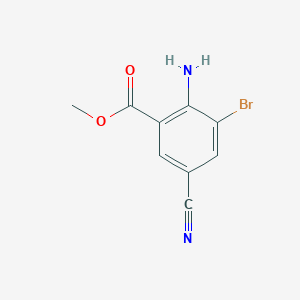
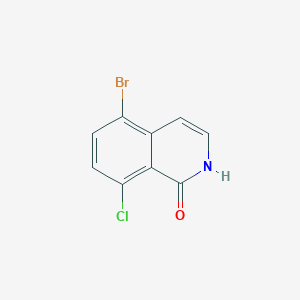
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
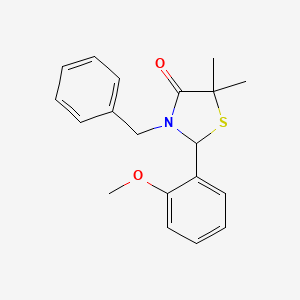
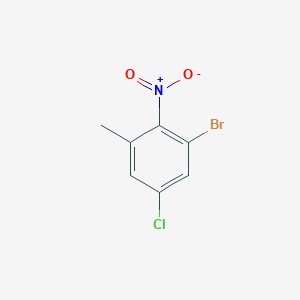
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
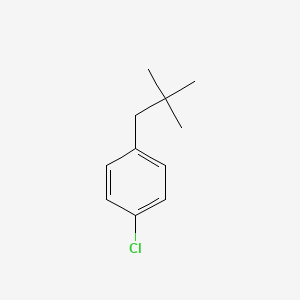
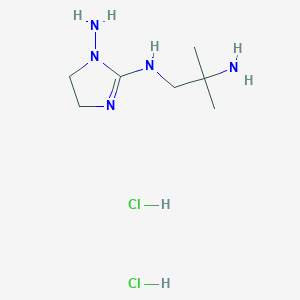
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
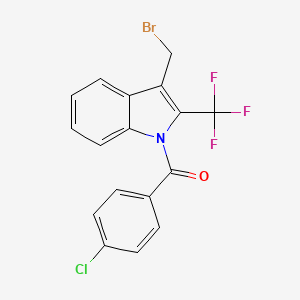

![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
